molecular formula C4H10ClNO3 B12320566 D-Threonine hydrochloride

D-Threonine hydrochloride

Cat. No.: B12320566
M. Wt: 155.58 g/mol
InChI Key: OFSUFJTYFFRWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Threonine hydrochloride is a compound with the molecular formula C4H10ClNO3. It is the hydrochloride salt form of D-threonine, an enantiomer of the naturally occurring amino acid L-threonine. This compound is a white crystalline powder that is soluble in water and has applications in various fields, including biochemistry, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-threonine hydrochloride typically involves the racemization of L-threonine followed by separation of the D-isomer. One method includes the use of amino acid racemase to convert L-threonine to D-threonine, followed by esterification and protection of the amino group. The intermediate is then cyclized and deprotected to yield D-threonine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are capable of producing D-threonine, which is then purified and converted to its hydrochloride salt through standard chemical processes .

Chemical Reactions Analysis

Types of Reactions: D-Threonine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of D-threonine, such as keto acids, alcohols, and substituted amino acids .

Mechanism of Action

The mechanism of action of D-threonine hydrochloride involves its interaction with specific enzymes and receptors in biological systems. For example, D-threonine aldolase catalyzes the cleavage of D-threonine into glycine and acetaldehyde, which are further metabolized in various biochemical pathways. The presence of metal ions, such as magnesium or zinc, is essential for the activity of these enzymes .

Comparison with Similar Compounds

Uniqueness: D-Threonine hydrochloride is unique due to its specific stereochemistry, which allows it to interact differently with biological systems compared to its L-enantiomer. This unique interaction makes it valuable in chiral synthesis and as a research tool in studying enzyme specificity and metabolic pathways .

Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

2-amino-3-hydroxybutanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H

InChI Key

OFSUFJTYFFRWFD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)O.Cl

Origin of Product

United States

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